molecular formula C18H16S2 B13129358 2-(1,1-Dimethylethyl)anthracene-9,10-dithione CAS No. 84434-13-9

2-(1,1-Dimethylethyl)anthracene-9,10-dithione

Cat. No.: B13129358
CAS No.: 84434-13-9
M. Wt: 296.5 g/mol
InChI Key: STXMORBGLAAUAL-UHFFFAOYSA-N
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Description

2-(1,1-Dimethylethyl)anthracene-9,10-dithione is a chemical compound with the molecular formula C18H16S2. It is characterized by the presence of an anthracene core substituted with a 1,1-dimethylethyl group and two thioketone groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione typically involves the reaction of anthracene derivatives with thioketone precursors. One common method includes the use of 2-(1,1-dimethylethyl)anthracene as a starting material, which is then subjected to thioketone formation reactions under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dithione groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1,1-Dimethylethyl)anthracene-9,10-dithione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)anthracene-9,10-dithione involves its interaction with molecular targets through its thioketone groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
  • Anthraquinone derivatives

Comparison: 2-(1,1-Dimethylethyl)anthracene-9,10-dithione is unique due to the presence of thioketone groups, which impart distinct chemical reactivity and potential biological activities compared to other anthracene derivatives. The 1,1-dimethylethyl group also influences the compound’s steric and electronic properties, differentiating it from similar compounds .

Properties

CAS No.

84434-13-9

Molecular Formula

C18H16S2

Molecular Weight

296.5 g/mol

IUPAC Name

2-tert-butylanthracene-9,10-dithione

InChI

InChI=1S/C18H16S2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3

InChI Key

STXMORBGLAAUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=S)C3=CC=CC=C3C2=S

Origin of Product

United States

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